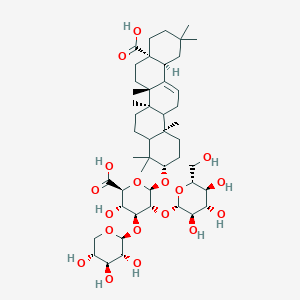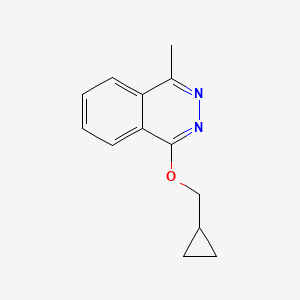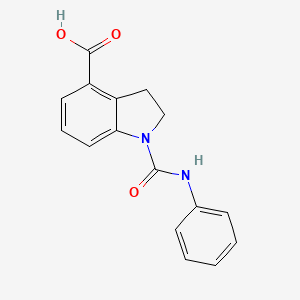![molecular formula C9H12N6O B2582846 N-[2-(1H-イミダゾール-4-イル)エチル]-2-(1H-1,2,4-トリアゾール-1-イル)アセトアミド CAS No. 860648-92-6](/img/structure/B2582846.png)
N-[2-(1H-イミダゾール-4-イル)エチル]-2-(1H-1,2,4-トリアゾール-1-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that features both imidazole and triazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms
科学的研究の応用
N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its structural features, it has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets . Without specific information on “N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The triazole ring can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole and triazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the rings.
Substitution: Both rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxide, while substitution reactions can introduce various functional groups onto the rings, potentially enhancing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole and triazole derivatives, such as:
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
What sets N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide apart is the presence of both imidazole and triazole rings in a single molecule. This dual functionality can enhance its ability to interact with a broader range of biological targets, potentially leading to more versatile applications in medicinal chemistry and other fields .
特性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c16-9(4-15-7-11-6-14-15)12-2-1-8-3-10-5-13-8/h3,5-7H,1-2,4H2,(H,10,13)(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXUMCCOFWWJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2582765.png)
![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)
![N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2582770.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)

![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide](/img/structure/B2582779.png)

![1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid](/img/structure/B2582782.png)

